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Compound of Interest

Compound Name: 5-Cyanophthalide

Cat. No.: B015270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 5-
Cyanophthalide (1-oxo-3H-isobenzofuran-5-carbonitrile), a key intermediate in the synthesis

of the selective serotonin reuptake inhibitor (SSRI), citalopram.[1] This document details the

physicochemical properties, spectroscopic data, and experimental protocols essential for the

comprehensive characterization of this compound.

Physicochemical Properties
5-Cyanophthalide is a white to off-white crystalline powder.[1][2] Its fundamental properties

are summarized in the table below.
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Property Value Reference

Molecular Formula C₉H₅NO₂ [2][3][4]

Molecular Weight 159.14 g/mol [2][3][4]

Melting Point 201-205 °C [1][2][4]

Appearance
White to off-white crystalline

powder
[1][2]

Solubility
Slightly soluble in acetone,

chloroform, and methanol
[2]

CAS Number 82104-74-3 [2][3][4]

Spectroscopic Analysis for Structure Elucidation
The structural confirmation of 5-Cyanophthalide is achieved through a combination of

spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the 5-
Cyanophthalide molecule. The analysis of a solid sample, typically prepared as a KBr pellet or

using an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption

bands.

Table 2: Infrared Spectroscopy Data for 5-Cyanophthalide
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Wavenumber (cm⁻¹) Intensity Assignment

~2231 Strong
C≡N stretching vibration of the

nitrile group

~1757 Strong
C=O stretching vibration of the

γ-lactone (phthalide) ring

~3111, 3091 Medium
Aromatic C-H stretching

vibrations

~2962 Medium
Aliphatic C-H stretching

vibrations of the CH₂ group

~1620, 1480 Medium-Weak
C=C stretching vibrations

within the aromatic ring

~1250 Strong
C-O stretching vibration of the

ester group in the lactone

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. Due to the limited availability of experimental spectra in public domains,

predicted NMR data is presented below. These predictions are based on computational

algorithms and serve as a guide for spectral interpretation.

The proton NMR spectrum of 5-Cyanophthalide is expected to show signals corresponding to

the aromatic and aliphatic protons.

Table 3: Predicted ¹H NMR Data for 5-Cyanophthalide (Solvent: DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.20 d 1H H-7

~8.15 s 1H H-4

~7.90 d 1H H-6

~5.40 s 2H H-3 (CH₂)

Note: Coupling constants (J) are predicted to be in the range of 7-9 Hz for ortho-coupling in the

aromatic ring.

The carbon NMR spectrum provides insights into the number and chemical environment of the

carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data for 5-Cyanophthalide (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~170.0 C-1 (C=O)

~150.0 C-7a

~135.0 C-5

~132.0 C-7

~128.0 C-4

~125.0 C-6

~120.0 C-3a

~118.0 C≡N

~70.0 C-3 (CH₂)

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-
Cyanophthalide. Electron Impact (EI) ionization is a common method for such analysis.

Table 5: Predicted Mass Spectrometry Data for 5-Cyanophthalide

m/z Proposed Fragment

159 [M]⁺ (Molecular Ion)

130 [M - CHO]⁺

103 [M - CO - HCN]⁺

76 [C₆H₄]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

FT-IR Spectroscopy Protocol (ATR Method)
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or

Germanium ATR accessory.

Sample Preparation: A small amount of the solid 5-Cyanophthalide powder is placed

directly onto the ATR crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-

noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.
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NMR Spectroscopy Protocol
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Approximately 5-10 mg of 5-Cyanophthalide is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not

already present in the solvent.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with

singlets for each carbon. A larger number of scans is required due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry Protocol (Electron Impact)
Instrument: A mass spectrometer with an Electron Impact (EI) ionization source, coupled to a

gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Introduction:

For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, where it

is vaporized and separated before entering the mass spectrometer.

With a direct insertion probe, a small amount of the solid sample is placed in a capillary

tube, which is then inserted into the ion source and heated to vaporize the sample.

Ionization and Analysis:
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The gaseous sample molecules are bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.

Visualizations
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of an

unknown compound, exemplified by 5-Cyanophthalide.
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Caption: A logical workflow for the structure elucidation of 5-Cyanophthalide.
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Synthetic Pathway from 5-Cyanophthalide to Citalopram
5-Cyanophthalide is a crucial precursor in the industrial synthesis of Citalopram. The following

diagram outlines a common synthetic route.

5-Cyanophthalide Grignard Reaction
(4-Fluorophenylmagnesium bromide) Benzophenone Intermediate Reduction

(e.g., NaBH₄) Diol Intermediate Grignard Reaction
(3-(Dimethylamino)propylmagnesium chloride) Triol Intermediate Cyclization

(Acid-catalyzed dehydration) Citalopram

Click to download full resolution via product page

Caption: A synthetic pathway for Citalopram starting from 5-Cyanophthalide.

Conclusion
The structural elucidation of 5-Cyanophthalide is a systematic process that relies on the

combined application of various analytical techniques. While its physicochemical properties

provide initial characterization, a definitive structural confirmation is achieved through the

detailed analysis of its IR, NMR, and mass spectra. The methodologies outlined in this guide

provide a robust framework for the accurate and reliable characterization of this important

pharmaceutical intermediate, ensuring its quality and suitability for the synthesis of citalopram

and other potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to the Structure
Elucidation of 5-Cyanophthalide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015270#structure-elucidation-of-5-cyanophthalide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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